Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
Brand Name: Vulcanchem
CAS No.: 649757-02-8
VCID: VC16922434
InChI: InChI=1S/C21H24O3/c1-13(2)17-10-11-18(14(3)4)19(12-17)20(22)15-6-8-16(9-7-15)21(23)24-5/h6-14H,1-5H3
SMILES:
Molecular Formula: C21H24O3
Molecular Weight: 324.4 g/mol

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

CAS No.: 649757-02-8

Cat. No.: VC16922434

Molecular Formula: C21H24O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate - 649757-02-8

Specification

CAS No. 649757-02-8
Molecular Formula C21H24O3
Molecular Weight 324.4 g/mol
IUPAC Name methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
Standard InChI InChI=1S/C21H24O3/c1-13(2)17-10-11-18(14(3)4)19(12-17)20(22)15-6-8-16(9-7-15)21(23)24-5/h6-14H,1-5H3
Standard InChI Key UMZNVMXMENTGAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate possesses the molecular formula C<sub>21</sub>H<sub>24</sub>O<sub>3</sub>, derived from systematic analysis of its substituents (Figure 1). The core structure consists of two benzene rings: one serving as the methyl benzoate moiety (C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>) and the other as the 2,5-diisopropylbenzoyl group (C<sub>13</sub>H<sub>17</sub>O). The benzoyl group is attached to the para position of the methyl benzoate ring via a ketone linkage, creating a conjugated system that influences electronic properties .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular Weight324.42 g/mol
Exact Mass324.1725 Da
Topological Polar Surface Area43.37 Ų
LogP (Octanol-Water)5.12 (estimated)

The steric bulk of the isopropyl groups at the 2- and 5-positions introduces significant conformational constraints, likely reducing molecular symmetry and influencing crystallinity. This asymmetry is comparable to substituted benzofuran derivatives observed in liquid crystal research .

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound can be conceptualized as the product of a Friedel-Crafts acylation between methyl 4-hydroxybenzoate and 2,5-diisopropylbenzoyl chloride, followed by esterification. Alternative routes may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution, though these methods are less common for diaryl ketones .

Proposed Synthetic Pathway

A plausible synthesis involves:

  • Preparation of 2,5-Diisopropylbenzoyl Chloride:

    • Nitration of toluene derivatives followed by isopropyl group introduction via alkylation.

    • Subsequent oxidation to the carboxylic acid and conversion to acyl chloride using thionyl chloride .

Table 2: Critical Reaction Parameters

ParameterOptimal Range
Catalyst (AlCl<sub>3</sub>)1.2–1.5 equivalents
Temperature0–5°C
Reaction Time6–8 hours

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s melting point is estimated to range between 120–135°C based on analogous methyl benzoate derivatives . Differential scanning calorimetry (DSC) of similar structures reveals glass transitions near 60°C, suggesting potential mesomorphic behavior in blended systems .

Solubility and Reactivity

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate.

  • Hydrolytic Stability: Susceptible to base-catalyzed ester hydrolysis, with a predicted half-life of >24 hours at pH 7 .

Table 3: Predicted Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Methanol12.7
n-Hexane<0.5

Applications in Industry and Research

Liquid Crystal Technology

The compound’s rigid, asymmetric structure aligns with design principles for calamitic liquid crystals. Hydrogen-bonding interactions between the ester carbonyl and adjacent aromatic systems could stabilize smectic phases, as demonstrated in related benzoate dimers .

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